6-Chloro-4-phenylpyridazin-3-amine
Overview
Description
6-Chloro-4-phenylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that many pyridazine derivatives, which include 6-chloro-4-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Mode of Action
Some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might provide some insight into the potential mode of action of this compound.
Biochemical Pathways
It’s known that pyridazine derivatives can affect a wide range of biological targets and physiological effects .
Result of Action
Some pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-phenylpyridazin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as monoamine oxidase and tyrosine kinase, which are crucial in regulating neurotransmitter levels and cell signaling pathways, respectively . The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, leading to alterations in their catalytic activities. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, further influencing their structural conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways such as the mitogen-activated protein kinase pathway, which plays a pivotal role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the transcriptional activity of target genes. These interactions ultimately affect cellular metabolism, including the regulation of metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the stabilization or destabilization of enzyme-substrate complexes, thereby affecting the enzyme’s catalytic efficiency. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which regulates its intracellular concentration . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenylpyridazin-3-amine typically involves the reaction of mucochloric acid with benzene under mild conditions . The process includes the formation of intermediate compounds, which are then further reacted to yield the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Scientific Research Applications
6-Chloro-4-phenylpyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Comparison with Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: This compound is structurally similar but contains a different functional group at the 3-position.
4-Cyano-6-phenyl-5-substituted-3(2H)-pyridazinones: These compounds have different substituents at the 4 and 5 positions, leading to varied biological activities.
Uniqueness: 6-Chloro-4-phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-4-phenylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMIHDDECVHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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